tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H23NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with an ethoxy-oxoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)8-9-10(15)6-7-14(9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
SEUPKGFVBUIXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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